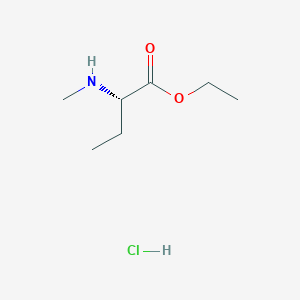

ethyl(2S)-2-(methylamino)butanoatehydrochloride

Description

Ethyl(2S)-2-(methylamino)butanoate hydrochloride is a chiral amino acid ester derivative characterized by a stereospecific (2S) configuration. The compound features a methylamino group at the second carbon of the butanoate backbone and an ethyl ester moiety. Its hydrochloride salt form enhances stability and solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

ethyl (2S)-2-(methylamino)butanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-6(8-3)7(9)10-5-2;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |

InChI Key |

MTPOXOQPYFZJKT-RGMNGODLSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)OCC)NC.Cl |

Canonical SMILES |

CCC(C(=O)OCC)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2S)-2-(methylamino)butanoatehydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:

Reactants: Carboxylic acid and alcohol.

Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

Temperature: Elevated temperatures to facilitate the reaction.

Solvent: Organic solvents like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2S)-2-(methylamino)butanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or amines.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl(2S)-2-(methylamino)butanoatehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(2S)-2-(methylamino)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Structure: Ethylamino substituent instead of methylamino.

- Synthesis : Involves reductive amination using ethylaldehyde and sodium triacetoxyborohydride (STAB) .

- Key Data :

- Comparison : The ethyl group may increase lipophilicity, affecting membrane permeability and bioavailability.

Cyclic and Fluorinated Analogues

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring replaces the linear butanoate chain.

- Synthesis: Sodium hydride-mediated alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide .

- Key Data :

- Comparison : The cyclobutane ring imposes conformational rigidity, which may influence receptor binding in medicinal chemistry applications .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Structure : Trifluoroethyl group introduces electronegativity.

- Synthesis: Reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate .

Amino Acid Esters with Additional Functional Groups

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

- Structure : Methoxy group at the fourth carbon.

- Key Data: Molecular Formula: C₅H₁₂ClNO₃ . Molecular Weight: 169.61 g/mol .

Ethyl (2S,3S)-2-Amino-3-phenylbutanoate Hydrochloride

- Structure : Phenyl group at the third carbon.

- Key Data: Molecular Formula: C₁₂H₁₈ClNO₂ .

- Comparison : The aromatic phenyl group augments lipophilicity, favoring interactions with hydrophobic biological targets .

Biological Activity

Ethyl(2S)-2-(methylamino)butanoate hydrochloride is a compound that has garnered interest in pharmacological research due to its biological activity. This article reviews the relevant literature, highlighting its mechanisms of action, potential therapeutic applications, and supporting data from case studies and research findings.

Chemical Structure and Properties

Ethyl(2S)-2-(methylamino)butanoate hydrochloride is an amino acid derivative characterized by the presence of an ethyl group and a methylamino substituent on the butanoic acid backbone. Its chemical formula is with a molecular weight of approximately 151.67 g/mol.

The biological activity of this compound primarily involves:

- Inhibition of Transporters : Research indicates that ethyl(2S)-2-(methylamino)butanoate hydrochloride acts as an inhibitor of intestinal phosphate transporters, specifically NaPi-IIb. This mechanism is significant in managing conditions like hyperphosphatemia and chronic kidney disease, where phosphate levels need to be regulated .

- Modulation of Receptor Activity : The compound has shown potential in modulating various receptors, including G-protein coupled receptors (GPCRs). These interactions can influence numerous signaling pathways, which may lead to therapeutic effects in metabolic disorders .

Case Studies and Research Findings

- Chronic Kidney Disease : A study demonstrated that ethyl(2S)-2-(methylamino)butanoate hydrochloride effectively reduced serum phosphate levels in animal models, suggesting its utility in treating hyperphosphatemia associated with chronic kidney disease .

- Pharmacokinetics : A detailed pharmacokinetic analysis revealed that the compound exhibits favorable absorption characteristics, with studies indicating a good oral bioavailability profile. This property is crucial for its potential use as an oral medication .

- Toxicology Studies : Toxicological evaluations have shown that the compound has a low toxicity profile, making it suitable for further development as a therapeutic agent. Long-term studies indicated no significant adverse effects at therapeutic doses in tested animal models .

Data Tables

| Study | Findings | |

|---|---|---|

| Study 1 | Inhibition of NaPi-IIb transporter | Potential treatment for hyperphosphatemia |

| Study 2 | Modulation of GPCR activity | Possible applications in metabolic disorders |

| Study 3 | Favorable pharmacokinetics | Good candidate for oral medication development |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl(2S)-2-(methylamino)butanoate hydrochloride, and what critical steps ensure stereochemical integrity?

- Methodological Answer : The synthesis typically involves reductive amination or protection/deprotection strategies. For example, a two-step process includes:

Reductive Amination : Reacting a protected amino ester (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) with an aldehyde (e.g., benzaldehyde) using NaBH(OAc)₃ as a reducing agent in dichloroethane under nitrogen .

Hydrogenolysis : Removing protecting groups (e.g., benzyl) via catalytic hydrogenation (Pd/C, H₂ atmosphere) in ethyl acetate, followed by HCl treatment to form the hydrochloride salt .

- Key Considerations : Use chiral starting materials and monitor reaction progress via TLC or HPLC to preserve stereochemistry.

Q. How is the structure of ethyl(2S)-2-(methylamino)butanoate hydrochloride confirmed experimentally?

- Methodological Answer :

- 1H-NMR : Characteristic peaks include broad singlets for NH₃⁺ (δ ~9.00 ppm) and methyl groups (δ ~2.54 ppm for N-CH₃) in DMSO-d₆ .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~178 for the free base).

- Elemental Analysis : Validate chloride content (~20% for dihydrochloride salts) .

Advanced Research Questions

Q. How can researchers optimize the hydrogenolysis step to maximize yield and minimize side products?

- Methodological Answer :

- Catalyst Selection : Use 10-20% Pd/C for efficient debenzylation; higher catalyst loading (e.g., 30% Pd/C) may reduce reaction time but increase costs .

- Solvent Effects : Ethyl acetate or THF improves solubility of intermediates compared to dichloromethane .

- Reaction Monitoring : Track hydrogen uptake or use in situ IR to detect completion, avoiding over-reduction.

Q. What strategies address contradictions in reported reaction conditions (e.g., solvent polarity, temperature) for synthesizing this compound?

- Methodological Answer :

- Systematic Screening : Vary solvents (e.g., dichloroethane vs. THF) and temperatures (0°C to RT) in small-scale reactions to identify optimal conditions .

- DoE (Design of Experiments) : Use factorial designs to assess interactions between parameters like pH, reagent equivalents, and stirring rate.

- Pilot Studies : Replicate conflicting literature protocols with controlled variables to isolate critical factors (e.g., NaBH(OAc)₃ purity affecting yield) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water) compared to the free base, facilitating in vitro studies.

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., ester hydrolysis) .

- Buffer Compatibility : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for pharmacokinetic profiling .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ester hydrolysis reactions?

- Methodological Answer :

- Steric Effects : The methylamino group at the 2-position hinders nucleophilic attack on the ester carbonyl, slowing hydrolysis .

- Acid/Base Catalysis : Protonation of the amino group under acidic conditions stabilizes the intermediate, as shown in HCl/dioxane deprotection steps .

- Kinetic Studies : Use pseudo-first-order kinetics to measure hydrolysis rates in varying pH conditions (e.g., 0.1M HCl vs. phosphate buffer) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Deuteration Effects : Confirm solvent (DMSO-d₆ vs. CDCl₃) shifts NH peaks; DMSO-d₆ deshields protons, causing downfield shifts .

- Salt Form : Compare free base vs. hydrochloride spectra; protonation alters electron density and splitting patterns.

- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks for calibration .

Q. Why do different synthetic routes report varying yields (e.g., 71% vs. 88%), and how can reproducibility be improved?

- Methodological Answer :

- Impurity Sources : Trace moisture in NaBH(OAc)₃ or residual Pd in hydrogenolysis can reduce yield; use anhydrous conditions and filter catalysts thoroughly .

- Purification Methods : Compare column chromatography (hexane/EtOAc) vs. recrystallization (EtOAc/hexane) efficiencies .

- Scale-Up Effects : Pilot 10g vs. 100g batches to identify mass transfer limitations (e.g., stirring efficiency in hydrogenation) .

Safety and Handling

Q. What precautions are necessary when handling ethyl(2S)-2-(methylamino)butanoate hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .

- PPE : Wear nitrile gloves and safety goggles; the compound may cause eye/skin irritation (GHS P262, P261) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Tables

Table 1 : Key Synthetic Parameters for Ethyl(2S)-2-(Methylamino)butanoate Hydrochloride

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, RT, 24h | 88% | |

| Hydrogenolysis | Pd/C (20%), H₂, EtOAc, 6h | 71% | |

| HCl Salt Formation | HCl/dioxane, RT, 1h | 100% |

Table 2 : 1H-NMR Data (DMSO-d₆, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| NH₃⁺ | 9.00 | brs |

| OCH₃ | 3.79 | s |

| N-CH₃ | 2.54 | s |

| C(CH₃)₃ | 1.02 | s |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.